![molecular formula C30H20N4 B582553 3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline CAS No. 1234997-42-2](/img/structure/B582553.png)

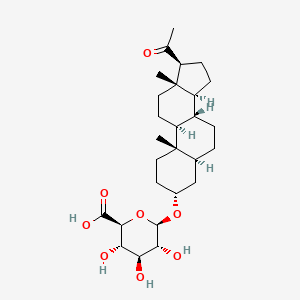

3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

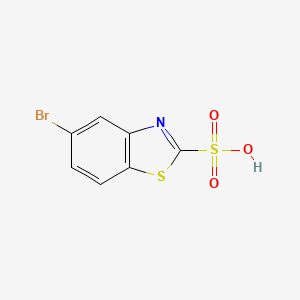

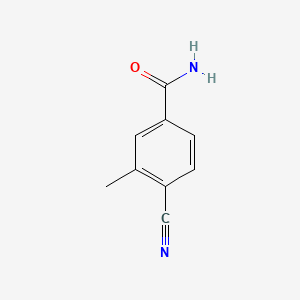

“3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline” is a complex organic compound. It has been studied for its potential applications in various fields such as electronic, optical, and sensor devices . The large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .

Synthesis Analysis

The synthesis of this compound involves the use of a ditopic ligand with coordination centers of different types . The ligand contains a 1,10-phenanthroline fragment for Ru(II) coordination and an azadithiacrown ether moiety for Cu(II) cation binding . The first step involves the synthesis of a new ruthenium complex, followed by its complexation with Cu(II) perchlorate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment . This structure, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a ligand in the formation of metal complexes . These complexes are often characterized by their ability for charge or energy transfer, noticeable photo- or electroluminescence, biological activity, nonlinear optical properties, or their ability to form MOF (metal-organic framework) structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its large π-conjugated structure, which allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .科学的研究の応用

Luminescence in Ruthenium Polypyridyl Complexes

Field

This application falls under the field of Chemical Physics .

Application Summary

“3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline” is used as a ligand in the synthesis of ruthenium polypyridyl complexes. These complexes have been studied for their luminescent properties .

Methods of Application

Six different monoarylated N-aryl-1H-imidazo[4,5-f][1,10]phenanthroline (Rip) ligands and their corresponding ruthenium complexes [(tbbpy)2Ru(Rip)]2+ Ru(Rip) have been synthesized bearing different aryl substituents on the imidazole unit including electron donating and accepting groups .

Results

The photophysical data revealed a high luminescence quantum yield (21.6–22.8%) for monoarylated Ru(Rip) complexes compared to [Ru(bpy)3]2+ (9.5%) under inert conditions .

ATP Detection

Field

This application falls under the field of Biochemistry .

Application Summary

“3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline” is used in the development of fluorescent probes for the specific recognition of Adenosine 5’-triphosphate (ATP), a primary energy source of all living organisms .

Methods of Application

Imidazo [4,5-f] [1,10] phenanthroline-based Zn (II) complexes, with three different benzene analogue substitutions at the 2 position were prepared. These metal complexes selectively detect ATP over other phosphate-based biologically important anions and nucleotides with different optical responses in physiological conditions .

Results

The emission responses of these metal complexes in the presence of ATP is tuned by the electron-donating and withdrawing ability of the para positional functional group of phenyl ring substitution at the 2 position of the imidazole ring .

Artificial Photosynthesis

Application Summary

“3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline” is used in the development of artificial photosynthesis systems. These systems aim to convert solar energy to chemical energy, offering many prospective benefits to satisfy the ever-increasing need for energy .

Results

Enzymatic Hydrolysis of ATP

Application Summary

“3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline” is used in the development of real-time turn-on fluorescence assays for estimating the enzymatic activity of alkaline phosphatase (ALP) under physiological conditions .

Results

The emission responses of these metal complexes in the presence of ATP is tuned by the electron-donating and withdrawing ability of the para positional functional group of phenyl ring substitution at the 2 position of the imidazole ring . Our studies with human blood serum established the possibility of using our (Pn)2Zn based sensing strategy for the quantitative estimation of ALP in biological fluids .

特性

IUPAC Name |

3-methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N4/c1-34-29-25-9-5-17-32-27(25)26-24(8-4-16-31-26)28(29)33-30(34)21-13-10-20(11-14-21)23-15-12-19-6-2-3-7-22(19)18-23/h2-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVILDUORGWESI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C4=C2C=CC=N4)N=CC=C3)N=C1C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromothiazolo[5,4-c]pyridine](/img/structure/B582473.png)

![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)